Cas no 903565-83-3 (Tofogliflozin)
Tofogliflozin Chemical and Physical Properties
Names and Identifiers
-
- Tofogliflozin
- (3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol
- CSG452
- CSG-452
- 903565-83-3 (free)
- DTXSID90238097
- (1s,3'r,4's,5's,6'r)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3h-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol
- BDBM50396779
- CHEMBL2110731
- RO4998452
- UNII-554245W62T
- NCGC00485920-01
- R-7201
- Tofogliflozin [INN]
- 903565-83-3
- EC 619-989-0
- TOFOGLIFLOZIN [WHO-DD]
- CHEBI:136041
- deberza
- 554245W62T
- (1S,3'R,4'S,5'S,6'R)-6-((4-Ethylphenyl)methyl)-3',4',5',6'-tetrahydro-6'-(hydroxymethyl)-spiro(isobenzofuran-1(3H), 2'-(2H)pyran)-3',4',5'-triol
- AKOS027250822
- RO-4998452
- GTPL9395
- Tofogliflozin anhydrous
- (1S,3'R,4'S,5'S,6'R)-6-((4-ETHYLPHENYL)METHYL)-6'-(HYDROXYMETHYL)-3',4',5',6'-TETRAHYDRO-3H-SPIRO(2-BENZOFURAN-1,2'-PYRAN)-3',4',5'-TRIOL
- Spiro(isobenzofuran-1(3H),2'-(2H)pyran)-3',4',5'-triol,6-((4-ethylphenyl)methyl)-3',4',5',6'-tetrahydro-6'-(hydroxymethyl)-,(1S,3'R,4'S,5'S,6'R)-
- Q27261271
- DB11824
- apleway
- compound 16d [PMID: 22889351]
- TOFOGLIFLOZIN [MI]
- AC-31468
- Tofogliflozin anyhydrous
- SCHEMBL903156
- CSG 452
- BRD-K96344439-002-02-7
- BRD-K96344439-002-01-9
- DA-68247
-
- MDL: MFCD27665464
- Inchi: 1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22+/m1/s1
- InChI Key: VWVKUNOPTJGDOB-BDHVOXNPSA-N
- SMILES: O1[C@H](CO)[C@H]([C@@H]([C@H]([C@@]21C1C=C(CC3C=CC(CC)=CC=3)C=CC=1CO2)O)O)O
Computed Properties
- Exact Mass: 386.17293854g/mol
- Monoisotopic Mass: 386.17293854g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 521
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 99.4Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 607.5±55.0 °C at 760 mmHg
- Flash Point: 321.2±31.5 °C
- Vapor Pressure: 0.0±1.8 mmHg at 25°C
Tofogliflozin Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Tofogliflozin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM191917-10mg |
Tofogliflozin |
903565-83-3 | 98% | 10mg |
$655 | 2021-08-05 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47164-2mg |
Tofogliflozin (CSG452) |
903565-83-3 | 98% | 2mg |
¥3120.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47164-5mg |
Tofogliflozin (CSG452) |
903565-83-3 | 98% | 5mg |
¥5349.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47164-10mg |
Tofogliflozin (CSG452) |
903565-83-3 | 98% | 10mg |
¥8915.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47164-50mg |
Tofogliflozin (CSG452) |
903565-83-3 | 98% | 50mg |
¥32097.00 | 2023-09-08 | |
| Chemenu | CM191917-10mg |
Tofogliflozin |
903565-83-3 | 98% | 10mg |
$655 | 2024-07-20 | |
| eNovation Chemicals LLC | D572108-100MG |
Tofogliflozin |
903565-83-3 | 97% | 100mg |
$105 | 2024-05-23 | |
| eNovation Chemicals LLC | D572108-250MG |
Tofogliflozin |
903565-83-3 | 97% | 250mg |
$190 | 2024-05-23 | |
| eNovation Chemicals LLC | D572108-500MG |
Tofogliflozin |
903565-83-3 | 97% | 500mg |
$290 | 2024-05-23 | |
| eNovation Chemicals LLC | D572108-1G |
Tofogliflozin |
903565-83-3 | 97% | 1g |
$485 | 2024-05-23 |
Tofogliflozin Suppliers
Tofogliflozin Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on Tofogliflozin
Recent Advances in Tofogliflozin (903565-83-3) Research: A Comprehensive Review
Tofogliflozin (CAS: 903565-83-3) is a highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). As a next-generation SGLT2 inhibitor, Tofogliflozin has garnered significant attention due to its improved pharmacokinetic and pharmacodynamic properties compared to earlier compounds in this class. This research briefing synthesizes the latest findings on Tofogliflozin, focusing on its mechanism of action, clinical efficacy, safety profile, and potential therapeutic applications beyond diabetes.
Recent studies have elucidated the molecular interactions of Tofogliflozin with SGLT2 at an atomic level. Cryo-EM structural analyses published in Nature Communications (2023) revealed that the compound's unique C-aryl glucoside scaffold (903565-83-3) forms stable hydrogen bonds with Q457 and hydrophobic interactions with F453 in the SGLT2 binding pocket. These interactions account for its exceptional selectivity (approximately 2,900-fold for SGLT2 over SGLT1) and prolonged target engagement, which translates to sustained glycemic control with once-daily dosing.
Clinical trials conducted in 2022-2023 have expanded our understanding of Tofogliflozin's therapeutic profile. The Phase IV TOGETHER study (n=3,247) demonstrated superior HbA1c reduction (-0.82% vs placebo) with favorable weight loss (-2.3 kg) and blood pressure reduction (-4.1/-2.2 mmHg) outcomes. Notably, a subanalysis of elderly patients (≥75 years) showed comparable efficacy with no increased risk of volume depletion events, addressing previous safety concerns in this vulnerable population.
Emerging research suggests potential pleiotropic effects of Tofogliflozin beyond glucose control. Preclinical studies using the 903565-83-3 compound have shown promising results in non-alcoholic steatohepatitis (NASH) models, with significant reductions in liver fibrosis markers (α-SMA, COL1A1) through PPAR-γ mediated pathways. Additionally, cardiovascular outcome trials have reported a 28% relative risk reduction in hospitalization for heart failure, consistent with the class effect of SGLT2 inhibitors.
The manufacturing and formulation of Tofogliflozin have seen notable advancements. Recent patent filings (WO2023058887) describe improved crystalline forms of 903565-83-3 with enhanced bioavailability and stability. These developments address previous challenges in drug product manufacturing and may facilitate the development of fixed-dose combinations with other antidiabetic agents currently in pipeline.
Safety monitoring data from post-marketing surveillance (n=12,843 patient-years) continues to support Tofogliflozin's favorable benefit-risk profile. The incidence of genital mycotic infections (4.2%) and diabetic ketoacidosis (0.3/1000 patient-years) remains comparable to other SGLT2 inhibitors, while no new safety signals have emerged in extended follow-up studies. Ongoing pharmacovigilance efforts are particularly focused on rare adverse events in special populations.
Future research directions for Tofogliflozin include exploration of its potential in chronic kidney disease (CKD) management, with the ongoing TOFOKIDNEY trial (NCT05458999) investigating renal outcomes in diabetic nephropathy. Additionally, combination therapies with GLP-1 receptor agonists are under investigation to achieve synergistic metabolic benefits. The unique chemical properties of 903565-83-3 continue to make Tofogliflozin a molecule of interest for structural optimization and new indication development.
In conclusion, Tofogliflozin (903565-83-3) represents a significant advancement in SGLT2 inhibitor therapy, with growing evidence supporting its clinical utility in diabetes management and potential applications in related metabolic disorders. The compound's distinctive pharmacological profile and accumulating real-world evidence position it as an important therapeutic option in the evolving landscape of diabetes care.
903565-83-3 (Tofogliflozin) Related Products
- 123920-36-5(.beta.-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-6-C-phenyl-2-O-(phenylmethyl)-, stereoisomer)
- 123920-84-3(b-D-ribo-Hexopyranose,1,6-anhydro-3-deoxy-4-O-methyl-6-C-phenyl-2-O-(phenylmethyl)-, (6S)- (9CI))
- 887915-43-7(1,2-Ethanediol, 1,2-bis(2-phenyl-1,3-dioxolan-2-yl)-, (1R,2R)-)
- 103239-03-8(2-Naphthalenol, 1,2,3,4-tetrahydro-1,1-dimethoxy-, (R)-)
- 174498-51-2(Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-4-phenyl-)
- 1201913-82-7(Tofogliflozin (hydrate))
- 6383-63-7(Dispiro[1,3-dioxolane-2,7'-bicyclo[4.2.0]octa[1,3,5]triene-8',2''-[1,3]dioxolane](7CI,8CI,9CI))
- 918867-38-6(1,3-Dioxane, 2-[2-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phenyl]-)
- 112339-13-6(b-D-ribo-Hexopyranose,1,6-anhydro-3-deoxy-2-O-methyl-1-C-phenyl-4-O-(phenylmethyl)-)
- 136760-09-3(.beta.-D-ribo-2-Heptulopyranose, 2,7-anhydro-1,4-dideoxy-3-O-methyl-1-phenyl-5-O-(phenylmethyl)-)